5-Bromo-4-hydroxy-2-methoxypyridine

概要

説明

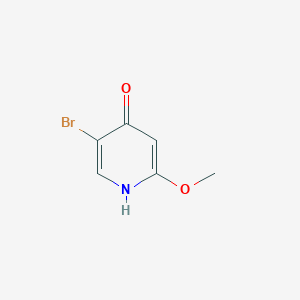

5-Bromo-4-hydroxy-2-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H6BrNO2 It is a derivative of pyridine, featuring a bromine atom at the 5-position, a hydroxyl group at the 4-position, and a methoxy group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine can be achieved through several methods. One common approach involves the bromination of 4-hydroxy-2-methoxypyridine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.

Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 4-hydroxy-2-methoxypyridine is coupled with a bromine-containing reagent in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Nucleophilic Aromatic Substitution at C5-Bromine

The bromine atom at position 5 undergoes substitution reactions under specific conditions:

-

Mechanistic Insight : Bromine’s electron-withdrawing effect activates the ring for metalation. The methoxy group at C2 directs electrophiles to C3/C5, while the hydroxyl group at C4 influences regioselectivity via hydrogen bonding .

Functionalization of the C4-Hydroxyl Group

The hydroxyl group participates in alkylation, acylation, and oxidation:

-

Key Limitation : Competing oxidation of the hydroxyl group to a ketone is observed under strong acidic conditions .

Modification of the C2-Methoxy Group

Demethylation and cross-coupling reactions are feasible:

†Generalized from analogous pyridine derivatives.

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes regioselective substitution:

| Electrophile | Conditions | Position Substituted | Notes | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0–5°C, 3 hrs | C3 | Nitration hindered by C4-hydroxyl | |

| Cl₂, FeCl₃ | Reflux, CHCl₃ | C6 | Chlorination favored at C6 meta to bromine |

-

Electronic Effects : The C4-hydroxyl (activating) and C5-bromine (deactivating) create a push-pull system, directing electrophiles to C3 or C6 .

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed couplings:

†Reported for structurally similar bromopyridines.

Reduction and Oxidation Pathways

-

Nitro Reduction : Hydrogenation (Pd/C, H₂) converts nitro groups at C4 to amines without affecting bromine .

-

Hydroxyl Oxidation : MnO₂ selectively oxidizes C4-hydroxyl to a ketone (reported for 4-hydroxypyridines) .

Complexation and Ligand Behavior

The compound acts as a ligand in coordination chemistry due to its O/N donor sites:

科学的研究の応用

Medicinal Chemistry

Overview

In medicinal chemistry, 5-Bromo-4-hydroxy-2-methoxypyridine serves as a crucial precursor for synthesizing pharmacologically active compounds. Its unique structural features allow it to participate in various chemical reactions that lead to the development of new therapeutic agents.

Key Applications

- Synthesis of Kinase Inhibitors : The compound is instrumental in creating inhibitors targeting p38α mitogen-activated protein kinase, which is essential in inflammatory responses and neurodegenerative diseases. The inhibitors synthesized exhibit high potency against the target enzyme, making them promising candidates for treating cytokine-driven diseases.

- Drug Development : It is utilized in synthesizing Fimepinostat (CUDC-907), a drug under investigation for treating various cancers and solid tumors. The synthesis involves complex organic reactions designed to enhance the compound's interaction with biological targets.

Organic Synthesis

Overview

this compound is a versatile intermediate in organic synthesis due to its reactive functional groups.

Key Applications

- Cross-Coupling Reactions : This compound is frequently used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, facilitating the formation of carbon-carbon bonds with phenylboronic acids or other organometallic reagents.

- Halogenation Reactions : The bromine atom in the compound acts as a leaving group, enabling the introduction of various substituents into the pyridine ring.

Analytical Chemistry

Overview

In analytical chemistry, this compound serves as a reference standard for chromatographic methods.

Key Applications

- Chromatographic Techniques : It is employed in high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for method development and validation. Its use has enhanced the accuracy and reliability of analytical results, aiding in quality control processes for pharmaceutical products.

Material Science

Overview

The compound also finds applications in material science, particularly in synthesizing advanced organic materials.

Key Applications

- Organic Semiconductors and Polymers : this compound is involved in polymerization reactions and the synthesis of organic dyes and pigments. Its structural motifs contribute to the electronic and optical properties of these materials, which are critical for advanced technological applications.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Outcomes |

|---|---|---|

| Medicinal Chemistry | Synthesis of kinase inhibitors | High potency against target enzymes |

| Development of Fimepinostat | Investigational drug for cancer treatment | |

| Organic Synthesis | Cross-coupling reactions | Formation of complex organic molecules |

| Halogenation reactions | Introduction of diverse substituents | |

| Analytical Chemistry | Reference standard in HPLC and GC-MS | Improved accuracy in pharmaceutical quality control |

| Material Science | Synthesis of organic semiconductors | Development of materials with enhanced properties |

Case Study 1: Development of p38α Inhibitors

Research utilizing this compound has led to the successful synthesis of potent inhibitors targeting p38α MAPK. These inhibitors demonstrated significant efficacy in vitro against inflammatory diseases, showcasing the compound's potential as a building block for therapeutic agents.

Case Study 2: Fimepinostat Synthesis

The synthesis process for Fimepinostat involves multiple steps where this compound plays a critical role. The resulting compound has shown promise in preclinical trials, indicating its potential effectiveness against various cancer types.

作用機序

The mechanism of action of 5-Bromo-4-hydroxy-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit specific kinases involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

類似化合物との比較

Similar Compounds

5-Bromo-2-methoxypyridine: Lacks the hydroxyl group at the 4-position, making it less polar and potentially less reactive in certain substitution reactions.

4-Hydroxy-2-methoxypyridine: Lacks the bromine atom, which limits its use in cross-coupling reactions.

5-Bromo-4-chloro-2-methoxypyridine:

Uniqueness

5-Bromo-4-hydroxy-2-methoxypyridine is unique due to the presence of both a bromine atom and a hydroxyl group, which allows for diverse chemical modifications and applications. The combination of these functional groups enhances its utility in synthetic chemistry and medicinal research.

生物活性

5-Bromo-4-hydroxy-2-methoxypyridine is a compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article explores its biological properties, applications in drug development, and synthesis methods, supported by relevant data and findings from various studies.

This compound possesses a unique structure characterized by the presence of bromine, hydroxy, and methoxy functional groups. This combination contributes to its reactivity and biological profile.

| Property | Details |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 232.05 g/mol |

| CAS Number | 1420034-40-7 |

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been utilized as a precursor in synthesizing various kinase inhibitors, particularly targeting p38α mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cancer progression .

A study demonstrated that derivatives of this compound showed significant cytotoxicity against several human tumor cell lines, including HeLa and MCF7 cells. The most potent compounds exhibited sub-micromolar IC values, indicating their potential as effective anticancer agents .

The mechanism through which this compound exerts its effects involves interference with the microtubular structure within cancer cells. It disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death . This action highlights its role as a tubulin inhibitor, similar to other known anticancer agents.

Applications in Drug Development

This compound serves as an essential building block in medicinal chemistry for synthesizing various pharmacologically active compounds:

- Kinase Inhibitors : Used in developing inhibitors for p38α MAPK, which are significant in treating inflammatory diseases and cancers.

- Receptor Antagonists : Incorporated into larger molecular frameworks to create selective receptor antagonists for targeted therapies .

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Palladium-Catalyzed Cross-Coupling Reactions : Such as Suzuki-Miyaura reactions to form carbon-carbon bonds with phenylboronic acids.

- Nucleophilic Substitution Reactions : To introduce various substituents into the pyridine ring .

These methods ensure high purity and yield of the compound, making it suitable for further biological evaluations.

Case Studies

Several studies have highlighted the efficacy of this compound derivatives:

- Antitumor Activity Study : A series of compounds derived from this pyridine showed potent inhibition of tubulin polymerization, confirming their potential as antitumor agents .

- Kinase Inhibition Study : Inhibitors developed from this compound demonstrated high potency against p38α MAPK with varying degrees of effectiveness among enantiomers .

特性

IUPAC Name |

5-bromo-2-methoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVMFMZVTCXEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=CN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304396 | |

| Record name | 4-Pyridinol, 5-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420034-40-7 | |

| Record name | 4-Pyridinol, 5-bromo-2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420034-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinol, 5-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。